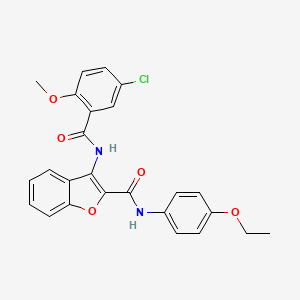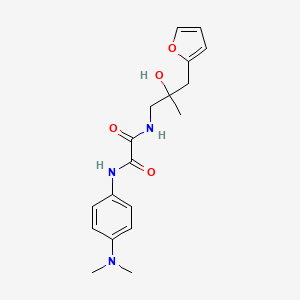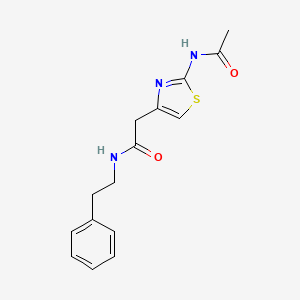![molecular formula C13H12O4 B2372461 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 50624-06-1](/img/structure/B2372461.png)
3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C13H12O4 . It’s also known by other synonyms such as “3,4-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one” and “MFCD00229561” among others .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexa[c]chromen-6-one ring with two hydroxy groups at the 3 and 4 positions . The InChI string is “InChI=1S/C13H12O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h5-6,14-15H,1-4H2” and the canonical SMILES string is "C1CCC2=C(C1)C3=C(C(=C(C=C3)O)O)OC2=O" .Physical And Chemical Properties Analysis
The molecular weight of “3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is 232.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a topological polar surface area of 66.8 Ų . The exact mass and monoisotopic mass are both 232.07355886 g/mol .科学的研究の応用
Pharmacological Applications
This compound has been shown to possess low toxicity and acts as a stimulant of the central and peripheral nervous systems with indications of neuroleptic and tranquilizing activities . This makes it a potential candidate for the development of new drugs in the field of neurology and psychiatry.
Neurodegenerative Diseases
Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, have been shown to be cognitive enhancers in the treatment of neurodegenerative diseases . As this compound is a type of hydroxylated 6H-benzo[c]chromen-6-one, it could potentially be used in the treatment of diseases such as Alzheimer’s and Parkinson’s.
Structure-Based Drug Design
The compound’s structure has been used in the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design and refinement of x-ray crystal complexes . This suggests that it could be a valuable tool in the development of new drugs and therapies.
Synthesis of Novel Derivatives
A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized as part of research into this compound . These novel derivatives could have unique properties and potential applications in various fields of research.
Chemical Research
The compound’s unique structure and properties make it a subject of interest in chemical research. It can be used to study various chemical reactions and processes, and to develop new synthetic methods .
作用機序
Target of Action
It’s known that similar compounds have been shown to interact with the central and peripheral nervous systems .
Mode of Action
It has been suggested that similar compounds may act as stimulants of the central and peripheral nervous systems .
Biochemical Pathways
It’s known that similar compounds have shown indications of neuroleptic and tranquilizing activities . This suggests that the compound may interact with neurotransmitter systems or other pathways involved in neural signaling.
Pharmacokinetics
It’s known that similar compounds have shown low toxicity in pharmacological screenings , which could suggest favorable pharmacokinetic properties.
Result of Action
It’s known that similar compounds have shown indications of neuroleptic and tranquilizing activities , suggesting that the compound may have a calming effect on the nervous system.
Action Environment
It’s known that similar compounds have been tested in vitro and ex vivo conditions , suggesting that the compound’s action may be influenced by the specific conditions of the experimental environment.
特性
IUPAC Name |
3,4-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h5-6,14-15H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBLPWAUEWFCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3)O)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)
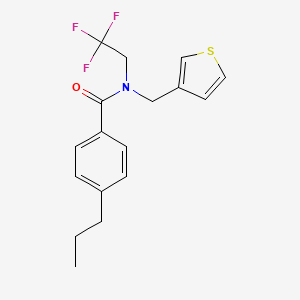
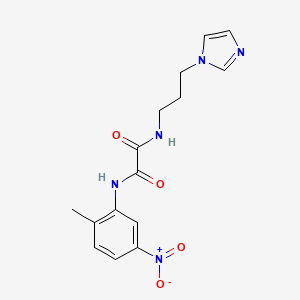
![[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2372383.png)
![2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2372384.png)
![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372385.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)

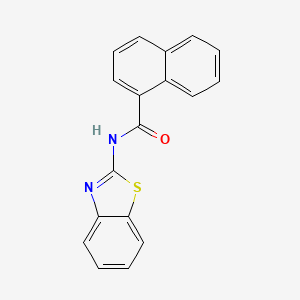
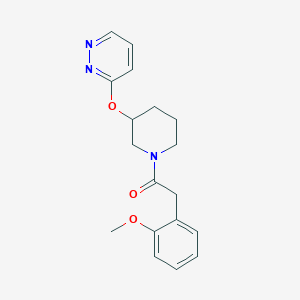
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)
